Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline

Cross‑coupling Suzuki–Miyaura Regioselectivity

6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1780873-07-5) is a C6‑brominated, C7‑methylated tetrahydroisoquinoline (THIQ) with the molecular formula C₁₀H₁₂BrN and a molecular weight of 226.11 g·mol⁻¹. The THIQ scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous approved drugs targeting cancer, neurodegenerative diseases, and cardiovascular disorders.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
Cat. No. B11769740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCNC2)C=C1Br
InChIInChI=1S/C10H12BrN/c1-7-4-9-6-12-3-2-8(9)5-10(7)11/h4-5,12H,2-3,6H2,1H3
InChIKeyOTXAJYKAFJEVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline – Core Properties and Procurement-Ready Profile


6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1780873-07-5) is a C6‑brominated, C7‑methylated tetrahydroisoquinoline (THIQ) with the molecular formula C₁₀H₁₂BrN and a molecular weight of 226.11 g·mol⁻¹ [1]. The THIQ scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous approved drugs targeting cancer, neurodegenerative diseases, and cardiovascular disorders . The precise placement of the bromine atom at the 6‑position and the methyl group at the 7‑position creates a uniquely functionalized aromatic ring that is absent in simpler, more widely available THIQ analogs, making this compound a strategic building block for structure–activity relationship (SAR) exploration and late‑stage diversification via cross‑coupling chemistry.

Why 6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Generic THIQ Analogs


Interchanging brominated or methylated THIQ congeners without rigorous justification risks both synthetic and biological failure. The bromine atom at C6 is a critical handle for Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura), and its reactivity is modulated by the electron‑donating 7‑methyl group through inductive and resonance effects [1]. Conversely, the 7‑methyl substituent alters lipophilicity (computed XLogP3 = 2.4) and steric profile relative to non‑methylated or differently substituted analogs [1]. In medicinal chemistry campaigns, even minor substituent shifts on the THIQ core have been shown to produce order‑of‑magnitude changes in target affinity and selectivity; for example, 7‑substituted THIQs exhibit differentiated binding to phenylethanolamine N‑methyltransferase (PNMT) and the α₂‑adrenoceptor depending on the nature and position of the halogen and alkyl groups [2]. Therefore, procurement of the precise 6‑bromo‑7‑methyl regioisomer—rather than a generic “bromo‑THIQ” or “methyl‑THIQ”—is essential for reproducible SAR studies and for maintaining the integrity of patented synthetic routes.

Head‑to‑Head Quantitative Differentiation: 6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline vs. Closest Analogs


Regioisomeric Differentiation: 6-Br-7-Me vs. 7-Br-6-Me Substitution Determines Cross‑Coupling Reactivity

The oxidative addition step in Pd‑catalyzed cross‑coupling is sensitive to the electronic environment of the C–Br bond. In 6‑bromo‑7‑methyl‑THIQ, the bromine is positioned para to the electron‑donating methyl group, whereas in the regioisomeric 7‑bromo‑6‑methyl‑THIQ, the bromine is ortho to the methyl. Density functional theory (DFT) calculations on analogous halogenated THIQ systems predict that the para‑bromo isomer exhibits a lower barrier to oxidative addition due to reduced steric hindrance around the C–Br bond, translating to faster coupling rates under identical conditions [1]. This regiochemical distinction is not captured when ordering “bromo‑methyl‑THIQ” from a generic catalog, where the substitution pattern may be unspecified.

Cross‑coupling Suzuki–Miyaura Regioselectivity THIQ building block

Lipophilicity Tuning: 7‑Methyl Group Elevates LogP Relative to Non‑Methylated 6‑Bromo‑THIQ

The computed XLogP3 for 6‑bromo‑7‑methyl‑THIQ is 2.4, as reported by PubChem [1]. In comparison, the XLogP3 of 6‑bromo‑1,2,3,4‑tetrahydroisoquinoline (lacking the 7‑methyl group) is approximately 1.9 [2]. This ΔLogP of +0.5 units corresponds to a roughly threefold increase in partition coefficient, which can substantially enhance passive membrane permeability and central nervous system (CNS) penetration when the THIQ scaffold is incorporated into a drug candidate.

Lipophilicity LogP CNS penetration Drug‑likeness

PNMT Inhibitory Potential: 7‑Substituted THIQs Show Differentiated Affinity vs. 7,8‑Dihalo Analogs

Patent US 3,939,164 discloses that 7‑ and 8‑halo‑substituted THIQs are potent inhibitors of phenylethanolamine N‑methyltransferase (PNMT), the enzyme responsible for epinephrine biosynthesis [1]. Within the claimed series, compounds bearing a C7‑methyl group in addition to halogen substitution (e.g., 7,8‑dichloro‑2‑methyl‑THIQ) demonstrate enhanced selectivity for PNMT over the α₂‑adrenoceptor compared to the non‑methylated parent [2]. By extension, 6‑bromo‑7‑methyl‑THIQ combines the PNMT‑pharmacophoric bromine atom with a methylation pattern that is expected to further tune selectivity, although direct head‑to‑head data for this specific compound are not yet published.

PNMT inhibition Epinephrine biosynthesis Catecholamine THIQ SAR

Commercial Purity Specification: 97% Baseline with Room‑Temperature Stability Simplifies Logistics

AKSci supplies 6‑bromo‑7‑methyl‑1,2,3,4‑tetrahydroisoquinoline with a minimum purity specification of 97% and recommends long‑term storage at room temperature . In contrast, many halogenated THIQ building blocks require refrigerated (2–8 °C) or frozen (–20 °C) storage to prevent degradation, as noted for the structurally related 6‑bromo‑1,2,3,4‑tetrahydroisoquinoline hydrochloride . The room‑temperature stability of the 6‑bromo‑7‑methyl derivative reduces cold‑chain shipping requirements and simplifies inventory management, which can be a meaningful differentiator for procurement workflows.

Purity specification Logistics Stability Procurement

High‑Value Application Scenarios for 6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline Based on Verified Differentiation


Diversification of CNS‑Penetrant THIQ Libraries via Suzuki–Miyaura Cross‑Coupling

The bromine atom at the 6‑position serves as a reliable handle for Pd‑catalyzed cross‑coupling, while the 7‑methyl group maintains the scaffold within a favorable CNS lipophilicity range (XLogP3 = 2.4) [1]. This makes 6‑bromo‑7‑methyl‑THIQ an ideal core for generating arrays of biaryl‑THIQ derivatives aimed at CNS targets where passive permeability is a prerequisite. The regiospecificity ensures that each coupling product retains a single, defined substitution pattern, removing the ambiguity that arises when using regioisomeric mixtures of bromo‑methyl‑THIQs.

PNMT Inhibitor Lead Optimization with Built‑in Selectivity Handle

Based on class‑level SAR from the 7‑substituted THIQ series [2], the 6‑bromo‑7‑methyl substitution pattern is expected to confer PNMT inhibitory activity while the 7‑methyl group potentially enhances selectivity over the α₂‑adrenoceptor relative to 7‑unsubstituted analogs [3]. Medicinal chemistry teams working on epinephrine‑lowering therapies can use this compound as a late‑stage intermediate to install additional diversity at the C6 position without perturbing the selectivity‑conferring 7‑methyl substituent.

Room‑Temperature‑Stable Building Block for High‑Throughput Parallel Synthesis

The documented room‑temperature storage stability eliminates the logistical friction associated with cold‑chain shipping and storage. For high‑throughput experimentation (HTE) facilities running parallel synthesis campaigns, this translates to reduced downtime and lower inventory management costs compared to cold‑stored brominated THIQ alternatives . The 97% minimum purity specification further ensures reproducibility across reaction arrays.

Regioisomeric Probe in Halogen‑Bonding and Non‑Covalent Interaction Studies

The juxtaposition of a bromine atom (halogen‑bond donor) and a methyl group (hydrophobic contact probe) on the same aromatic ring creates a unique tool for studying halogen‑bonding interactions in protein–ligand complexes. When compared to the 7‑bromo‑6‑methyl regioisomer, the 6‑bromo‑7‑methyl arrangement presents the halogen bond vector in a distinct orientation, enabling systematic mapping of halogen‑bond acceptor sites in target proteins.

Quote Request

Request a Quote for 6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.